Tert-butyl 4-aminopiperazine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Physicochemical Property Optimization

Sourcing unprotected 4-aminopiperazine leads to solubility and coupling issues in multi-step routes. This Boc-protected analog provides orthogonal reactivity: the free primary amine participates in Buchwald-Hartwig aminations, while the acid-labile Boc group is cleaved cleanly with TFA at the final stage, generating volatile byproducts that simplify work-up. · Boc group stable under basic cross-coupling conditions; cleaved in <1 h with TFA/DCM · XLogP ~0.41 aids organic-solvent extraction and chromatography vs. unprotected amine (LogP -0.27) · Predicted pKa 7.03 enables selective functionalization in convergent API syntheses

Molecular Formula C9H19N3O2
Molecular Weight 201.27 g/mol
CAS No. 118753-66-5
Cat. No. B047249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-aminopiperazine-1-carboxylate
CAS118753-66-5
Molecular FormulaC9H19N3O2
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)N
InChIInChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-4-6-12(10)7-5-11/h4-7,10H2,1-3H3
InChIKeyQMZFIRHRGPLKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-aminopiperazine-1-carboxylate Overview


tert-Butyl 4-aminopiperazine-1-carboxylate (CAS 118753-66-5) is a Boc-protected heterocyclic amine building block characterized by a piperazine core with a primary amine at the 4-position and a tert-butyl carbamate (Boc) protecting group at the 1-position . With a molecular formula of C9H19N3O2 and a molecular weight of 201.27 g/mol, it serves as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly in the development of beta-lactamase inhibitors and CNS-targeting APIs . The Boc group confers stability during multi-step syntheses and allows for orthogonal deprotection under mild acidic conditions, a critical feature distinguishing it from unprotected analogs like 4-aminopiperazine (LogP -0.27, CAS 30651-60-6) .

Boc‑protected amine for orthogonal deprotection in multi‑step syntheses
Compatible with Pd‑catalyzed cross‑couplings and peptide‑coupling conditions
Moderate lipophilicity aids dissolution and extraction in organic phases

tert-Butyl 4-aminopiperazine-1-carboxylate Substitution Risks


While a range of 4-aminopiperazine-1-carboxylate esters exist (e.g., benzyl, ethyl, and unprotected forms), direct substitution is not feasible due to divergent physicochemical properties and stability profiles that critically impact reaction outcomes. The tert-butyl carbamate (Boc) protecting group in tert-Butyl 4-aminopiperazine-1-carboxylate offers a specific combination of lipophilicity (XLogP ~0.41), basicity (predicted pKa 7.03±0.20), and orthogonal deprotection that differs markedly from the benzyl ester (Cbz) analog (pKa 7.01±0.20, predicted boiling point 372.8°C) or the unprotected 4-aminopiperazine (LogP -0.27) . These differences translate to altered solubility in organic solvents, varying reactivity in coupling reactions (e.g., Buchwald-Hartwig aminations), and incompatible deprotection strategies, which can derail multi-step synthetic routes [1]. The quantitative evidence below details why this specific building block cannot be casually interchanged.

Unprotected 4‑aminopiperazine Higher hydrophilicity limits organic‑solvent compatibility and extraction efficiency
Cbz‑protected analog Hydrogenolysis deprotection may be incompatible with acid‑sensitive groups; orthogonal strategy differs
Piperidine analog Altered ring electronics can shift reactivity in cross‑couplings and binding interactions

tert-Butyl 4-aminopiperazine-1-carboxylate vs. Key Analogs


Lipophilicity and Organic Solvent Solubility

tert-Butyl 4-aminopiperazine-1-carboxylate exhibits a significantly higher lipophilicity compared to the unprotected 4-aminopiperazine scaffold, directly impacting its solubility in organic solvents and its behavior in liquid-liquid extractions. The target compound has a calculated XLogP of 0.41 and a LogP of 0.9889 [1]. In contrast, the unprotected 4-aminopiperazine (CAS 30651-60-6) has a LogP of -0.2677 . This difference of >1.2 log units translates to roughly a 16-fold difference in partition coefficient between octanol and water, favoring the tert-butyl carbamate for dissolution in organic solvents like DCM, ethyl acetate, and THF, which are commonly used in peptide coupling and palladium-catalyzed cross-coupling reactions.

Lipophilicity
Head‑to‑head
Δ LogP > 1.2 (~16‑fold higher partition)
Supports organic‑phase extraction and coupling‑reaction homogeneity
Calculated values; experimental verification recommended
Medicinal Chemistry Synthetic Methodology Physicochemical Property Optimization

Basicity and Orthogonal Deprotection Strategy

The Boc protecting group in the target compound imparts a specific basicity profile that differs from the Cbz-protected analog. The predicted pKa of tert-Butyl 4-aminopiperazine-1-carboxylate is 7.03 ± 0.20 , whereas benzyl 4-aminopiperazine-1-carboxylate (CAS 161683-15-4) has a predicted pKa of 7.01 ± 0.20 . While numerically similar, this pKa range places the protonated form of the compound near physiological pH, which can influence its behavior in aqueous work-ups and its compatibility with acid-sensitive functional groups. The tert-butyl group itself is acid-labile (cleaved by TFA), whereas the benzyl group requires hydrogenolysis, offering orthogonal deprotection strategies. This distinction is crucial for selecting the correct building block for a given synthetic sequence.

Basicity & Deprotection
Data to verify
pKa ~7.03 (Boc) vs ~7.01 (Cbz); orthogonal deprotection routes
Deprotection chemistry, not basicity, drives building‑block selection
Predicted values; source review advised
Protecting Group Strategy Process Chemistry Compound Stability

Storage Stability Requirements

The target compound requires specific storage conditions to maintain integrity: keep in a dark place, under inert atmosphere (argon or nitrogen), and at 2-8°C . This contrasts with the simpler piperidine analog, tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7), which can be stored at room temperature in a sealed dry environment [1]. The additional nitrogen in the piperazine ring likely contributes to increased hygroscopicity and potential for oxidation, necessitating the more stringent cold-chain storage. This has direct implications for procurement, shipping logistics, and long-term storage costs.

Storage Stability
Reported
2–8°C, inert gas, protected from light
Cold‑chain logistics required; piperidine analog stable at room temperature
Vendor specifications; verify upon receipt
Chemical Inventory Management Stability Studies Procurement Logistics

Bulk Procurement Pricing and Synthetic Utility

Market pricing for tert-butyl 4-aminopiperazine-1-carboxylate reflects its utility as a specialized building block. At the time of analysis, 1g quantities are priced around $119.90 from major suppliers like Aladdin, with 5g quantities at $538.90 . In comparison, the more common piperidine analog, tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7), is offered at significantly lower price points for similar purities (e.g., ~$30-50 for 1g from major vendors) . This price premium for the piperazine derivative is indicative of its more specialized synthetic applications (e.g., as an intermediate in beta-lactamase inhibitors) and the more demanding synthesis and storage requirements, which should be factored into project budgets.

Procurement Cost
Supplier data
~2–4× premium vs. piperidine analog (1‑g scale)
Reflects specialized synthetic utility and storage requirements
Pricing snapshot; confirm current quotes
Supply Chain Economics Bulk Procurement Cost-Benefit Analysis

tert-Butyl 4-aminopiperazine-1-carboxylate Applications


Beta-Lactamase Inhibitor Synthesis

As a key intermediate, this compound is specifically cited in the preparation of beta-lactamase inhibitors, a critical class of molecules to combat antibiotic resistance . Its Boc-protected piperazine core allows for selective functionalization of the primary amine after coupling, while the orthogonal acid-labile Boc group facilitates late-stage deprotection to reveal the secondary amine for further elaboration. The moderate lipophilicity (XLogP 0.41) of the protected intermediate aids in purification and handling compared to more hydrophilic, unprotected piperazines .

CNS-Targeting APIs via Cross-Coupling

The compound's structure makes it amenable to Buchwald-Hartwig amination and other palladium-catalyzed cross-coupling reactions, which are widely used to construct complex APIs for neurological and psychiatric disorders . The Boc group on the piperazine nitrogen is stable under the basic conditions of these cross-couplings but can be readily removed with TFA to unveil the free amine for subsequent diversification. This orthogonal reactivity is essential for convergent synthetic strategies and cannot be achieved with the unprotected analog .

Scaffold for SAR Studies

The piperazine ring is a privileged scaffold in drug discovery, and the Boc-4-aminopiperazine building block enables rapid exploration of chemical space around this core. The specific combination of functional groups—a protected secondary amine and a free primary amine—allows for sequential, chemoselective modifications, a capability not present in analogs like 1-Boc-piperazine (which lacks the second amine for derivatization) . The moderate pKa (~7.0) and lipophilicity (XLogP 0.41) of the protected form contribute to favorable drug-like properties (e.g., cell permeability, solubility) for early-stage lead optimization.

Controlled Deprotection for Process Chemistry

For process chemists developing scalable routes, the tert-butyl carbamate offers a clean, acid-mediated deprotection that generates volatile byproducts (isobutylene and CO2), simplifying work-up compared to hydrogenolysis (benzyl ester) or saponification (alkyl esters). This feature is particularly valuable in large-scale API manufacturing where operational safety and waste stream minimization are paramount . The strict storage requirement (2-8°C, inert gas) must be planned for in the supply chain, but the synthetic efficiency gained often outweighs this logistical consideration.

Application
Selection Property
Validation Focus
β‑Lactamase inhibitor synthesis
Boc‑protected piperazine core for orthogonal amine functionalization
Selective deprotection and coupling efficiency
CNS‑targeted API synthesis
Boc stability under basic cross‑coupling conditions
Cross‑coupling reactivity and deprotection orthogonality
SAR exploration around piperazine
Sequential chemoselective amine modification
Chemoselectivity and drug‑like property optimization
Scalable process development
Acid‑labile Boc generates volatile by‑products for simplified work‑up
Deprotection efficiency and waste minimization

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